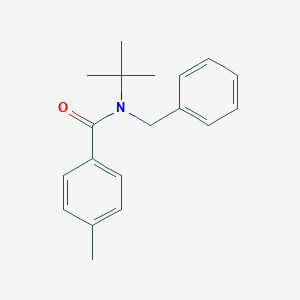![molecular formula C23H19ClN2O3S2 B295272 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295272.png)
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thieno[2,3-d]pyrimidine derivative that exhibits promising biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies suggest that it may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. It may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes. It can reduce the levels of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 and inhibit the activity of COX-2 and iNOS. It may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. Furthermore, this compound exhibits antibacterial activity against gram-positive bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antitumor, and antibacterial properties make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which hinders its further development.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies can be conducted to optimize the synthesis method and improve the yield of the compound.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves the condensation of 4-chlorobenzaldehyde, ethyl acetoacetate, and 2-(4-methoxyphenyl)ethanethiol in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from ethanol. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its biological activities. Several studies have reported its potential as an anti-inflammatory agent, which can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound exhibits antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
Propiedades
Fórmula molecular |
C23H19ClN2O3S2 |
|---|---|
Peso molecular |
471 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-6-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H19ClN2O3S2/c1-3-18-12-19-21(31-18)25-23(26(22(19)28)16-8-6-15(24)7-9-16)30-13-20(27)14-4-10-17(29-2)11-5-14/h4-12H,3,13H2,1-2H3 |
Clave InChI |
XGQRFQXCNQGWHC-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295200.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B295209.png)
![2-{[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295210.png)
![N-(2-methoxy-5-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295214.png)
